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An In-Depth Technical Guide to the Key Brewing Characteristics of Different Malt Varieties

Introduction
Malt, the soul of beer, is produced by the controlled germination and subsequent kilning of

cereal grains, most commonly barley. The precise conditions of the malting process give rise to

a vast spectrum of malt varieties, each possessing unique biochemical and physical

characteristics that profoundly influence the final beer's flavor, aroma, color, mouthfeel, and

alcoholic strength. For researchers, scientists, and drug development professionals, a deep

understanding of these characteristics is paramount for process optimization, quality control,

and the development of novel brewing applications.

This technical guide provides a comprehensive overview of the core brewing characteristics of

different malt varieties, with a focus on quantitative data, experimental protocols for analysis,

and the underlying biochemical pathways.

Classification of Malt Varieties
Malts are broadly categorized based on their kilning temperature and the extent of enzymatic

and chemical changes they undergo.[1] These categories include:

Base Malts: These form the bulk of the grain bill in most beers. They are kilned at lower

temperatures, preserving the enzymatic power necessary to convert starches into
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fermentable sugars.[2][3] Examples include Pilsner, Pale Ale, Vienna, and Munich malts.[2]

[4]

Caramel/Crystal Malts: These malts are produced through a stewing process before kilning,

which liquefies the starches within the kernel. Subsequent kilning caramelizes the sugars,

resulting in a glassy, crystalline endosperm.[1] They contribute sweetness, body, and

caramel, toffee, or fruity flavors.[1]

Kilned/Toasted Malts: These malts are kilned at higher temperatures than base malts,

developing toasty, biscuity, or nutty flavors through Maillard reactions.[1][5] They have

reduced enzymatic activity. Examples include Amber, Brown, and Biscuit malts.

Roasted Malts: Produced at the highest temperatures, these malts develop intense coffee,

chocolate, and acrid flavors.[1] The high heat destroys all enzymes and creates dark-colored

compounds.[5] Examples include Chocolate Malt, Black Patent Malt, and Roasted Barley.

Key Brewing Characteristics and Quantitative Data
A malt analysis sheet provides critical data on a malt's brewing performance.[6][7] The most

important parameters are summarized below. Standardized analytical methods developed by

the American Society of Brewing Chemists (ASBC) and the European Brewing Convention

(EBC) ensure data comparability.[7]

Data Summary Tables
The following tables summarize typical quantitative data for a range of common malt varieties.

Values can vary between maltsters and crop years.

Table 1: General Characteristics of Common Malt Varieties
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Malt Variety Type
Typical Color
(SRM/°L)

Flavor Profile
Typical Usage
(%)

Pilsner Malt Base 1.5 - 2.1
Sweet, grainy,

delicate
Up to 100%

Pale Ale Malt (2-

Row)
Base 2.5 - 3.5

Malty, slightly

biscuity
Up to 100%

Maris Otter Base 2.5 - 4.0
Rich, biscuity,

nutty
Up to 100%

Vienna Malt Base 3.5 - 5.0
Toasted, malty,

slightly sweet
Up to 100%

Munich Malt

(Light)
Base 8 - 10

Richly malty,

bready
Up to 100%

Honey Malt Kilned 20 - 30
Intense honey-

like sweetness
Up to 10%

Biscuit Malt Kilned 20 - 30
Warm, biscuity,

toasty
Up to 15%

Crystal Malt

(40L)
Caramel 40

Sweet, caramel,

toffee
5 - 20%

Crystal Malt

(120L)
Caramel 120

Raisin, plum,

burnt sugar
3 - 15%

Chocolate Malt Roasted 350 - 450
Roasted coffee,

dark chocolate
3 - 10%

Black Patent

Malt
Roasted 500 - 600

Dry, acrid,

charcoal
1 - 5%

Roasted Barley Roasted 300 - 500
Intense coffee,

dry bitterness
3 - 7%

Table 2: Enzymatic and Protein Characteristics of Selected Malt Varieties
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Malt Variety
Diastatic
Power (°L)

Total Protein
(% dry basis)

Soluble/Total
Protein (S/T
Ratio)

Free Amino
Nitrogen (FAN)
(mg/L)

American 6-Row

Pale Malt
~160[8] 11.5 - 13.5 38 - 45% >210[4]

American 2-Row

Pale Malt
~140[8] 10.5 - 12.5 40 - 48% 140 - 190[4]

German Pilsner

Malt
~110[8] 9.5 - 11.5 38 - 44% 140 - 180

Maris Otter ~120[8] 9.0 - 11.0 39 - 45% 150 - 190

Vienna Malt ~50[8] 10.5 - 12.0 36 - 42% 130 - 170

Light Munich

Malt (10L)
~70[8] 11.0 - 12.5 35 - 40% 120 - 160

Dark Munich

Malt (20L)
~25[8] 11.0 - 12.5 33 - 38% 110 - 150

Wheat Malt 60 - 90[8] 11.0 - 14.0 40 - 48% 180 - 220

Crystal Malts 0[8] 10.0 - 13.0 N/A Low

Roasted Malts 0[8] 11.0 - 14.0 N/A Very Low

Detailed Experimental Protocols
Accurate malt analysis relies on standardized laboratory procedures. The following sections

detail the methodologies for key experiments.

Congress Mash
Purpose: To produce a standardized wort from a malt sample to determine its extract potential,

color, viscosity, and other soluble components.[9][10][11]

Methodology (Based on ASBC Malt-4 / EBC 4.5.1):
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Milling: A 50 g sample of malt is milled to a fine consistency using a laboratory disc mill

calibrated to a specific particle size distribution.[12]

Mashing-in: The milled malt is mixed with 200 mL of distilled water at 45°C in a mash beaker

with continuous stirring.[10]

Temperature Ramp: The mash temperature is raised at a rate of 1°C per minute from 45°C

to 70°C.[10]

Saccharification Rest: The mash is held at 70°C for 60 minutes.[10] During this time, a small

sample may be taken periodically and tested with iodine to determine the time required for

complete starch conversion (saccharification time).[11]

Mash-out & Volume Adjustment: The mash is cooled to 20°C. Distilled water is added to

bring the total weight of the mash to 450 g.[10]

Filtration: The wort is separated from the spent grains by filtering through a standardized

filter paper.[10]

Analysis: The resulting wort is analyzed for specific gravity (to calculate extract), color, pH,

viscosity, soluble protein, and Free Amino Nitrogen (FAN).[1]
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Experimental Workflow: Congress Mash

Sample Preparation

Mashing

Wort Analysis

Malt Sample (50g)

Laboratory Disc Mill

Fine Grist

Mash-in with 200mL H2O @ 45°C

Ramp to 70°C (1°C/min)

Hold at 70°C for 60 min

Cool to 20°C

Adjust total weight to 450g

Filter to separate wort

Congress Wort

Extract (%) Color (SRM) FAN (mg/L) Soluble Protein (%) Viscosity (cP)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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